molecular formula C20H25N3O B14173402 D-Lysergic acid N,N-diethylamide

D-Lysergic acid N,N-diethylamide

Cat. No.: B14173402
M. Wt: 323.4 g/mol
InChI Key: VAYOSLLFUXYJDT-UHFFFAOYSA-N
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Description

D-Lysergic acid N,N-diethylamide is a semi-synthetic compound derived from lysergic acid, which is found in the ergot fungus Claviceps purpurea. It is known for its potent hallucinogenic properties and has been a subject of extensive scientific research since its discovery by Swiss chemist Albert Hofmann in 1938 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Lysergic acid N,N-diethylamide typically involves the following steps:

    Isolation of Lysergic Acid: Lysergic acid is isolated from the ergot fungus.

    Amidation: Lysergic acid is then reacted with diethylamine to form this compound. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

D-Lysergic acid N,N-diethylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

D-Lysergic acid N,N-diethylamide has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the structure-activity relationship of ergoline derivatives.

    Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.

    Medicine: Explored for potential therapeutic uses in treating psychiatric disorders such as depression and anxiety.

    Industry: Utilized in the development of new pharmaceuticals and psychoactive substances .

Mechanism of Action

D-Lysergic acid N,N-diethylamide exerts its effects primarily through its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT2A receptor, leading to altered perception, mood, and cognition. The compound also interacts with other neurotransmitter systems, including dopamine and glutamate pathways, contributing to its complex pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Lysergic acid N,N-diethylamide is unique due to its high potency and long duration of action compared to other hallucinogens. Its ability to induce profound alterations in consciousness at very low doses sets it apart from other similar compounds .

Properties

IUPAC Name

N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYOSLLFUXYJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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